molecular formula C7H6BrClO B173195 2-Bromo-6-chloroanisole CAS No. 174913-10-1

2-Bromo-6-chloroanisole

Cat. No.: B173195
CAS No.: 174913-10-1
M. Wt: 221.48 g/mol
InChI Key: NWOYYECMNBWCNK-UHFFFAOYSA-N
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Description

2-Bromo-6-chloroanisole is a chemical compound with the molecular weight of 221.48 . Its IUPAC name is 1-bromo-3-chloro-2-methoxybenzene . It is stored at ambient temperature and is a liquid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrClO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 . This indicates that the compound has a benzene ring with bromine, chlorine, and methoxy groups attached.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 221.48 .

Scientific Research Applications

Environmental Presence and Origin

2-Bromo-6-chloroanisole, as part of the broader group of halogenated methoxybenzenes (anisoles), has been identified in the marine troposphere of the Atlantic Ocean. These anisoles, which include various chloroanisoles and bromoanisoles, are significant due to their mixed biogenic and anthropogenic origins. Notably, chloroanisoles have an anthropogenic origin, while bromoanisoles are biogenic. These findings are crucial for understanding the environmental distribution and impact of these compounds (Führer & Ballschmiter, 1998).

Catalytic Applications

This compound is involved in the Ullmann-type homocoupling of chloroarenes. In this process, glucose is used as a renewable reductant, demonstrating a sustainable approach to chemical synthesis. This method, which operates in an aqueous medium, showcases the potential of this compound in green chemistry applications (Monopoli et al., 2010).

Chemical Behavior and Dehalogenation

The dehalogenation behavior of various halogenated anisoles, including bromochloroanisoles, has been studied, providing insight into the chemical properties of these compounds. Understanding the reactivity and interaction of different halogens in these molecules is essential for applications in environmental chemistry and pollution remediation (Ukisu, 2019).

Water Quality and Odor Issues

Chloroanisoles, including compounds similar to this compound, are often responsible for off-flavors in drinking water, particularly earthy and musty odors. Understanding their formation and kinetics during water chlorination is crucial for improving water treatment processes (Zhang et al., 2016).

Analytical Methodologies

The development of analytical methodologies for detecting and quantifying chloroanisoles, including compounds similar to this compound, in various samples like water, is significant. These methods are essential for environmental monitoring and ensuring the quality of water resources (Bai et al., 2016).

Safety and Hazards

The compound is considered hazardous. It is a flammable liquid and vapor and may cause drowsiness or dizziness . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Bromo-6-chloroanisole are not available, research into halogenated aromatic compounds is ongoing. These compounds are often used in the synthesis of more complex molecules, so advancements in their synthesis and reactivity could have broad implications .

Properties

IUPAC Name

1-bromo-3-chloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOYYECMNBWCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634029
Record name 1-Bromo-3-chloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174913-10-1
Record name 1-Bromo-3-chloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-chloroanisole
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